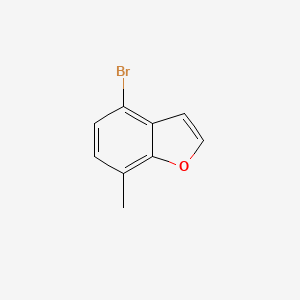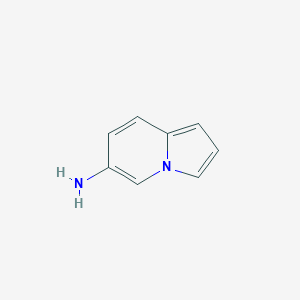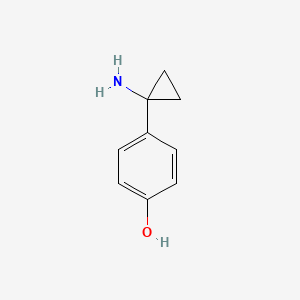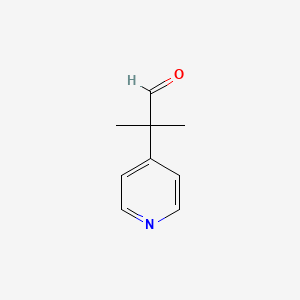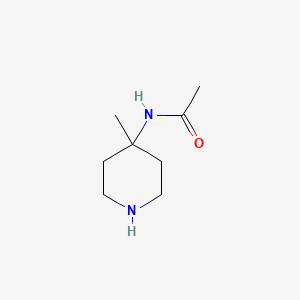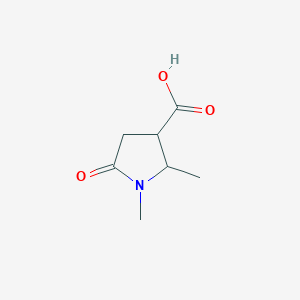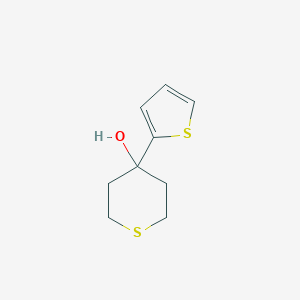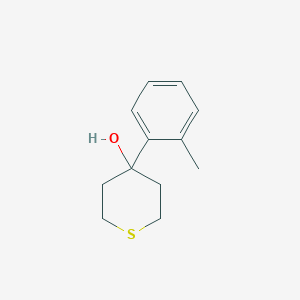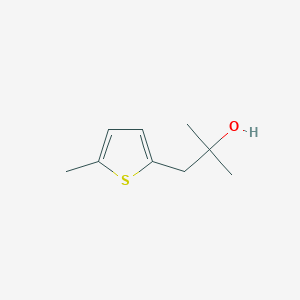
1-(5-Methyl-2-thienyl)-2-methyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-thienyl)-2-methyl-2-propanol is an organic compound featuring a thienyl group, which is a sulfur-containing heterocycle. This compound is notable for its unique structure, which includes a thienyl ring substituted with a methyl group at the 5-position and a hydroxyl group attached to a tertiary carbon. The presence of the thienyl ring imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions, often in the presence of a solvent like diethyl ether or tetrahydrofuran (THF). The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the methyl group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(5-Methyl-2-thienyl)-2-methyl-2-propanone.
Reduction: 1-(5-Methyl-2-thienyl)-2-methylpropane.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(5-Methyl-2-thienyl)-2-methyl-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-thienyl)-2-methyl-2-propanol is largely dependent on its chemical structure. The thienyl ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
1-(5-Methyl-2-thienyl)-2-methyl-2-propanol can be compared with other thienyl-substituted alcohols and related compounds:
2-(5-Methyl-2-thienyl)-1,3-thiazole: Similar in structure but contains a thiazole ring instead of a hydroxyl group.
1-(5-Methyl-2-thienyl)-1-propanone: The ketone analog of the compound, differing by the presence of a carbonyl group instead of a hydroxyl group.
5-Methyl-2-thiophenecarboxaldehyde: The aldehyde precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a tertiary alcohol, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-(5-methylthiophen-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-7-4-5-8(11-7)6-9(2,3)10/h4-5,10H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSKITVVWQLYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
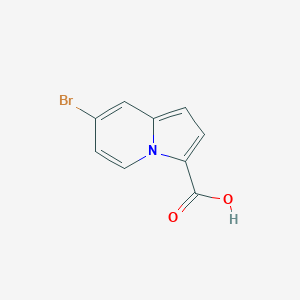
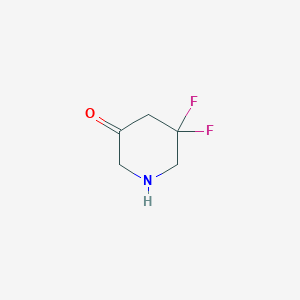
![7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine](/img/structure/B7965641.png)
![6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B7965645.png)
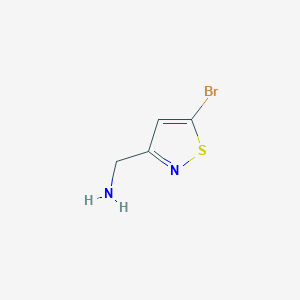
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B7965653.png)
